4-(2-(3-bromo-4-methoxybenzoyl)hydrazinyl)-4-oxobutanoic acid
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Overview
Description
4-(2-(3-bromo-4-methoxybenzoyl)hydrazinyl)-4-oxobutanoic acid is a complex organic compound with a molecular formula of C12H12BrN2O5. This compound is characterized by the presence of a bromine atom, a methoxy group, and a hydrazino group attached to a benzoyl moiety, which is further connected to a butanoic acid chain. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-bromo-4-methoxybenzoyl)hydrazinyl)-4-oxobutanoic acid typically involves multiple steps. One common method includes the following steps:
Preparation of 3-Bromo-4-methoxybenzoic acid: This can be achieved by bromination of 4-methoxybenzoic acid using bromine in the presence of a suitable catalyst.
Formation of 3-Bromo-4-methoxybenzoyl chloride: The 3-Bromo-4-methoxybenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Reaction with hydrazine: The 3-Bromo-4-methoxybenzoyl chloride is reacted with hydrazine hydrate to form 3-Bromo-4-methoxybenzoyl hydrazine.
Condensation with succinic anhydride: Finally, the 3-Bromo-4-methoxybenzoyl hydrazine is condensed with succinic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-(3-bromo-4-methoxybenzoyl)hydrazinyl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), or thiols (R-SH) in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-Bromo-4-carboxybenzoic acid.
Reduction: Formation of 4-[2-(4-methoxybenzoyl)hydrazino]-4-oxobutanoic acid.
Substitution: Formation of 4-[2-(3-substituted-4-methoxybenzoyl)hydrazino]-4-oxobutanoic acid derivatives.
Scientific Research Applications
4-(2-(3-bromo-4-methoxybenzoyl)hydrazinyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(3-bromo-4-methoxybenzoyl)hydrazinyl)-4-oxobutanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The hydrazino group may form hydrogen bonds with biological macromolecules, while the bromine atom could participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxybenzoic acid: Similar structure but lacks the hydrazino and butanoic acid moieties.
4-[2-(4-Methoxybenzoyl)hydrazino]-4-oxobutanoic acid: Similar structure but lacks the bromine atom.
3-Bromo-4-methoxybenzoyl hydrazine: Intermediate in the synthesis of the target compound.
Uniqueness
4-(2-(3-bromo-4-methoxybenzoyl)hydrazinyl)-4-oxobutanoic acid is unique due to the presence of both the bromine atom and the hydrazino group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H13BrN2O5 |
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Molecular Weight |
345.15 g/mol |
IUPAC Name |
4-[2-(3-bromo-4-methoxybenzoyl)hydrazinyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H13BrN2O5/c1-20-9-3-2-7(6-8(9)13)12(19)15-14-10(16)4-5-11(17)18/h2-3,6H,4-5H2,1H3,(H,14,16)(H,15,19)(H,17,18) |
InChI Key |
GBCROVDCSXIKSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)CCC(=O)O)Br |
Origin of Product |
United States |
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